molecular formula C8H14O3 B2936532 2-(3-Hydroxycyclohexyl)acetic acid CAS No. 86576-85-4

2-(3-Hydroxycyclohexyl)acetic acid

Cat. No.: B2936532
CAS No.: 86576-85-4
M. Wt: 158.197
InChI Key: KEPYKFNXJFNSDL-UHFFFAOYSA-N
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Description

2-(3-Hydroxycyclohexyl)acetic acid is a cyclohexane derivative featuring a hydroxyl group at the 3-position of the cyclohexane ring and an acetic acid moiety (-CH₂COOH) at the 2-position. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl and carboxylic acid groups, enabling hydrogen bonding and influencing solubility in polar solvents.

Properties

IUPAC Name

2-(3-hydroxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYKFNXJFNSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86576-85-4
Record name 2-(3-hydroxycyclohexyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxycyclohexyl)acetic acid typically involves the hydroxylation of cyclohexane derivatives followed by carboxylation. One common method includes the oxidation of cyclohexanol to cyclohexanone, followed by a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like diethyl ether and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using air or oxygen in the presence of metal catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexylacetic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylacetic acid.

    Substitution: Various substituted cyclohexylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxycyclohexyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The acetic acid moiety can participate in acid-base reactions, influencing cellular pH and metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Cyclohexane Ring
  • 2-(3-Methylcyclohexyl)acetic Acid (CAS 67451-76-7) Structure: A methyl group replaces the hydroxyl group at the 3-position. Impact: Increased hydrophobicity compared to the hydroxy analog, reducing aqueous solubility. Molecular weight: 156.23 g/mol . Applications: Used in material science and organic synthesis due to its non-polar character.
  • 2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid (CAS 120976-33-2) Structure: A trifluoromethyl (-CF₃) group replaces the hydroxyl group. Impact: The electron-withdrawing -CF₃ group enhances acidity (lower pKa) of the acetic acid moiety. Molecular weight: 210.19 g/mol . Applications: Potential use in pharmaceuticals for improved metabolic stability.
  • 2-(3,3-Dimethylcyclohexyl)acetic Acid (CAS 291282-76-3)

    • Structure : Two methyl groups at the 3-position.
    • Impact : Steric hindrance and increased hydrophobicity alter conformational flexibility. Molecular weight: 170.25 g/mol .
Functional Group Variations
  • 2-(3-Oxocyclohexyl)acetic Acid (CAS 52263-23-7)

    • Structure : A ketone (oxo) group replaces the hydroxyl group.
    • Impact : The electron-withdrawing oxo group increases the acidity of the acetic acid group. Similarity score: 1.00 to the target compound .
    • Applications : Intermediate in organic synthesis for ketone-based reactions.
  • 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830) Structure: An amino-oxoethyl (-NH₂CO-) side chain is added. Molecular weight: 199.25 g/mol . Applications: Neuroactive research applications, enzyme interaction studies.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Polarity Solubility Trends
2-(3-Hydroxycyclohexyl)acetic Acid C₈H₁₄O₃* ~158.20 (estimated) -OH at C3 High Moderate in polar solvents
2-(3-Methylcyclohexyl)acetic Acid C₉H₁₆O₂ 156.23 -CH₃ at C3 Low Lipophilic
2-[3-(Trifluoromethyl)cyclohexyl]acetic Acid C₉H₁₃F₃O₂ 210.19 -CF₃ at C3 Moderate Organic solvents
2-(3-Oxocyclohexyl)acetic Acid C₈H₁₂O₃ 156.18 -O= at C3 Moderate Polar aprotic solvents

*Estimated based on structural analogs.

Chemical Reactivity and Acidity

  • Acidity :
    • The hydroxyl group in this compound contributes to hydrogen bonding, slightly increasing the acidity of the acetic acid group compared to methyl-substituted analogs.
    • Trifluoromethyl and oxo substituents further enhance acidity due to electron-withdrawing effects .
  • Stability: Hydroxy and amino derivatives may exhibit lower thermal stability due to hydrogen bonding, while methyl and trifluoromethyl analogs are more stable in non-polar environments .

Biological Activity

2-(3-Hydroxycyclohexyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10_{10}H18_{18}O3_{3}
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 86576-85-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Anti-inflammatory effects : It may inhibit the production of pro-inflammatory cytokines.
  • Analgesic properties : The compound exhibits pain-relieving effects, potentially through modulation of pain pathways.
  • Antimicrobial activity : Some studies suggest it has inhibitory effects on bacterial growth.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyFindings
Anti-inflammatoryIn vitro assaysReduced TNF-alpha levels in macrophages
AnalgesicAnimal modelDecreased pain response in tail-flick test
AntimicrobialDisc diffusion assayInhibition of Staphylococcus aureus growth

Case Studies

  • Anti-inflammatory Effects :
    A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha, a key inflammatory cytokine. This suggests its potential use in treating inflammatory diseases.
  • Pain Management :
    In a controlled animal study, administration of the compound resulted in a notable decrease in pain response measured by the tail-flick test. This indicates its promising role as an analgesic agent.
  • Antimicrobial Activity :
    The compound was tested against various bacterial strains using the disc diffusion method. Results showed effective inhibition against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Research Findings

Recent research indicates that this compound may also influence several biochemical pathways:

  • Cyclooxygenase Pathway : It may inhibit cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.
  • Neurotransmitter Modulation : Preliminary studies suggest it could modulate neurotransmitter levels, contributing to its analgesic effects.

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